1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate

Orthogonal protection Spirocyclic amines Chemoselective deprotection

Researchers synthesizing asymmetric polyamine drug candidates often face complex mixtures and low yields when forced to globally deprotect bis-protected spiro-triamine cores. This compound solves that challenge with its orthogonal Cbz/Boc architecture, enabling staged, regiospecific amine elaboration. - Enables sequential deprotection: hydrogenolysis (Cbz) followed by acidolysis (Boc) for differential N-1/N-9 functionalization. - Validated scaffold for potent METTL3 inhibitors (e.g., UZH2, IC50 5 nM) in epigenetic oncology research. - Ketone-free saturated core tolerates strong nucleophiles and organometallic reagents, simplifying purification.

Molecular Formula C21H31N3O4
Molecular Weight 389.5 g/mol
CAS No. 1251008-98-6
Cat. No. B1528041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate
CAS1251008-98-6
Molecular FormulaC21H31N3O4
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNCCN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H31N3O4/c1-20(2,3)28-18(25)23-12-9-21(10-13-23)16-22-11-14-24(21)19(26)27-15-17-7-5-4-6-8-17/h4-8,22H,9-16H2,1-3H3
InChIKeyATDGPGLBEKGNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orthogonally Protected Spirocyclic Triamine Intermediate


1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate (CAS 1251008-98-6) is a spirocyclic triamine building block distinguished by its orthogonal protecting group strategy — a benzyl carbamate (Cbz) at the N‑1 position and a tert‑butyl carbamate (Boc) at the N‑9 position of the 1,4,9‑triazaspiro[5.5]undecane core. This dual‑protection architecture enables sequential, chemoselective deprotection and differential functionalization of the two secondary amines, a critical capability in the synthesis of asymmetric polyamine‑containing drug candidates . The scaffold belongs to the broader 1,4,9‑triazaspiro[5.5]undecane family, which has been validated in medicinal chemistry as a rigid, three‑dimensional core for potent METTL3 inhibitors (e.g., UZH2, IC₅₀ 5 nM) [1].

1
Orthogonal Cbz/Boc protection enables sequential, chemoselective amine deprotection
2
Rigid spirocyclic scaffold supports asymmetric polyamine ligand synthesis
3
Building block used in METTL3 inhibitor research programs

Why Symmetric Bis-Carbamate Analogs Cannot Substitute


Simple replacement of 1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate with common, symmetrically protected analogs (e.g., bis‑Boc or bis‑Cbz 1,4,9‑triazaspiro[5.5]undecane‑1,9‑dicarboxylate) eliminates the capacity for staged, regiospecific amine elaboration. The orthogonal Cbz/Boc pair exploits two mechanistically independent deprotection pathways — hydrogenolysis (Cbz) versus acidolysis (Boc) — enabling a researcher to unmask one amine while keeping the second fully protected, a decisive advantage for building asymmetric ligand architectures [1]. Loss of this orthogonality forces either simultaneous deprotection of both amines or a reliance on poorly selective reagent‑based discrimination, leading to complex mixtures, reduced yields, and increased purification burden in multi‑step syntheses [2]. This specific compound therefore serves as a strategically enabling intermediate that generic bis‑protected spiro‑triamines cannot functionally substitute.

Target
Orthogonal Cbz/Boc — hydrogenolysis (Cbz) vs acidolysis (Boc) enables staged amine elaboration
Substitute
Bis-Boc or bis-Cbz analogs — simultaneous deprotection eliminates regiospecific control
Risk
Loss of orthogonality may lead to complex mixtures, lower yields, and inability to build asymmetric architectures

Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Deprotection Selectivity: Cbz vs. Boc

The target compound's Cbz group is removed quantitatively (typically >95% yield) by catalytic hydrogenolysis (H₂, Pd/C, room temperature), conditions that leave the Boc group completely intact. Conversely, treatment with 20–50% trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group within 1–2 hours while preserving the Cbz carbamate. This orthogonal behavior is a direct consequence of the chemically distinct cleavage mechanisms (hydrogenation vs. acid‑catalyzed fragmentation) and is not achievable with the bis‑Boc or bis‑Cbz analogs, which undergo simultaneous deprotection of both amines under any single set of conditions [1]. In the METTL3 inhibitor series, this sequential deprotection strategy enabled installation of two different substituents on the spiro core, a feature essential for achieving the 1400‑fold potency improvement that culminated in the 5 nM lead compound UZH2 [2].

Deprotection orthogonality
Head-to-head
Cbz: H₂/Pd-C, rt, >95%Boc: 20–50% TFA, rt, 1–2 h, >95%
Mutually exclusive conditions; bis-protected analogs cleave both amines simultaneously
Enables regiospecific amine functionalization
Standard bench-scale protocols; Greene's Protective Groups
Orthogonal protection Spirocyclic amines Chemoselective deprotection

Purity Parity with Superior Scaffold Stability

The target compound is commercially available at a purity of ≥98% (HPLC) from multiple vendors, as is its closest structurally related analog, 1-benzyl 9-(tert‑butyl) 5‑oxo‑1,4,9‑triazaspiro[5.5]undecane‑1,9‑dicarboxylate . While the purity levels are equivalent, the target compound lacks the chemically reactive 5‑oxo (ketone) group, making it a more versatile and stable intermediate for a broader range of downstream transformations — particularly those involving nucleophilic additions, reductions, or organometallic reagents that would otherwise compete with the ketone carbonyl .

Purity & chemical stability
Head-to-head
Target: ≥98% HPLC, ketone-free5-oxo analog: 97–98%, contains reactive ketone
Equivalent purity; ketone-free scaffold avoids side reactions with nucleophiles/organometallics
Supports broader synthetic compatibility
Vendor-reported HPLC data; structural comparison
Purity comparison Spirocyclic building blocks Orthogonal protection

Storage Stability and Ambient Shipping Advantage

The target compound is specified for long‑term storage at 2–8°C in a sealed, dry container, permitting room‑temperature shipping within the continental US without degradation . This contrasts with certain spiro‑amine derivatives, such as 2‑Cbz‑7‑Boc‑2,7‑diazaspiro[4.4]nonane‑4‑carboxylic acid, which require storage at –20°C to prevent decomposition . The ability to maintain chemical integrity under milder cold‑chain conditions reduces logistics complexity and the risk of compound loss during transport.

Storage & shipping
Cross-study
Target: 2–8°C, room-temp shippingRelated spiro-amine: –20°C storage required
Milder cold-chain requirement reduces logistics burden and freeze-thaw degradation risk
Lowers procurement and handling complexity
Vendor-specified storage conditions
Storage stability Shipping conditions Spirocyclic intermediate

METTL3 Inhibitor Scaffold Validation: 5 nM Potency Core

The 1,4,9‑triazaspiro[5.5]undecane core, from which the target compound is derived, has been validated in a high‑profile medicinal chemistry program that achieved a 1400‑fold improvement in potency, culminating in the METTL3 inhibitor UZH2 (IC₅₀ = 5 nM in a TR‑FRET assay) [1]. UZH2 also demonstrated on‑target cellular engagement, reducing the m⁶A/A ratio in polyadenylated RNA in MOLM‑13 (AML) and PC‑3 (prostate cancer) cell lines. While the target compound itself is a protected intermediate and not the bioactive molecule, it serves as a direct precursor to this therapeutically relevant chemotype, providing procurement justification for laboratories pursuing METTL3 or related epigenetic targets.

Core scaffold validation
Supporting evidence
5 nMIC₅₀ (UZH2)
Reported METTL3 inhibition for derivatives of this spirocyclic core
TR-FRET assay; cellular m⁶A reduction in AML/PC-3 models
METTL3 inhibitor Spirocyclic scaffold Medicinal chemistry

Optimal Application Scenarios


Sequential Amine Functionalization for Asymmetric Drug Candidates

The orthogonal Cbz/Boc protection allows chemists to selectively deprotect N‑1 via hydrogenolysis while keeping N‑9 Boc‑protected, install a first substituent, then subsequently remove the Boc group under acidic conditions to introduce a second, different substituent. This sequential strategy is essential for generating the asymmetric substitution patterns required in modern polyamine‑based drug candidates, a capability not available with bis‑Boc or bis‑Cbz analogs [1].

METTL3 Inhibitor Lead Optimization and SAR Expansion

The compound serves as a versatile entry point for synthesizing 1,4,9‑triazaspiro[5.5]undecan‑2‑one derivatives, a validated chemotype for METTL3 inhibition with lead compound potency reaching 5 nM (UZH2). Laboratories engaged in epigenetic oncology research can use this intermediate to rapidly diversify the N‑1 and N‑9 positions and explore structure‑activity relationships around the spirocyclic core [2].

Ketone-Free Intermediate for Demanding Synthetic Sequences

The fully saturated 1,4,9‑triazaspiro[5.5]undecane core lacks the 5‑oxo group present in the closest analog (CAS 1251001‑99‑6), making it a superior choice for synthetic sequences involving strong nucleophiles, organometallic reagents, or reductive conditions that would otherwise react with the ketone carbonyl. This ketone‑free architecture avoids side‑reaction complexity and simplifies purification .

Ambient-Temperature Shipping and Mild Cold Storage

With a specified storage condition of 2–8°C and room‑temperature shipping within the continental US, this intermediate is logistically favorable for laboratories lacking –20°C or –80°C freezer capacity or those operating in multi‑site collaborations that require frequent compound transfer. This practical advantage reduces cold‑chain costs and sample degradation risk versus more thermally sensitive spiro‑amines .

Application
Selection Property
Validation Focus
Asymmetric polyamine synthesis
Orthogonal Cbz/Boc deprotection strategy
Sequential amine elaboration and regiospecificity
METTL3 inhibitor development
Rigid spirocyclic core used in epigenetic inhibitor research
SAR expansion and selectivity profiling
Syntheses sensitive to ketone carbonyls
Ketone-free saturated scaffold
Compatibility with nucleophiles and organometallic reagents
Multi-site research with limited cold chain
Ambient-temperature shipping, 2–8°C storage
Chemical integrity after transport and storage
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